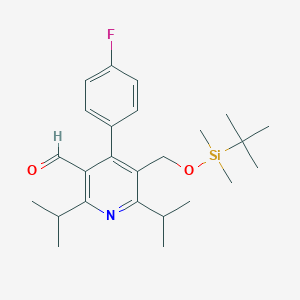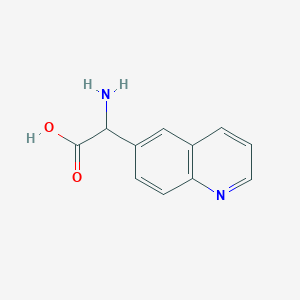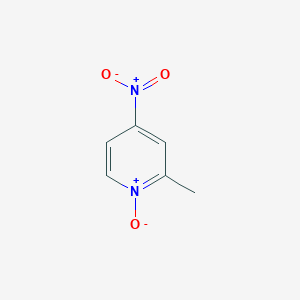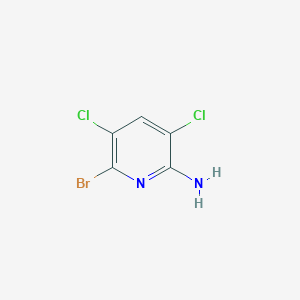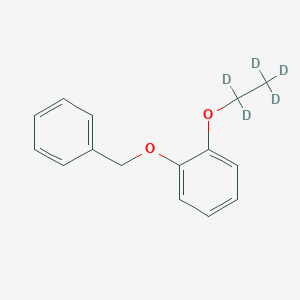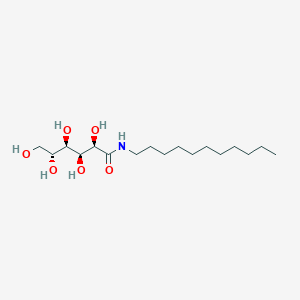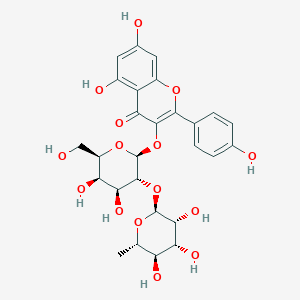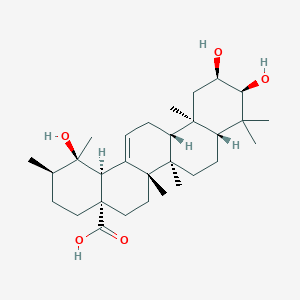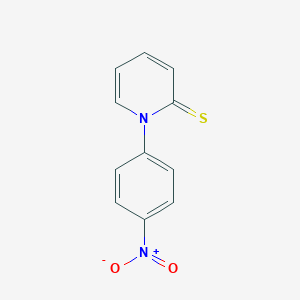
1-(4-Nitrophenyl)pyridine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)pyridine-2-thione, also known as 4-nitrophenyl-2-pyridinethiol, is a chemical compound that has been widely used in scientific research. This compound is a thiol derivative of pyridine and has been used in various studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)pyridine-2-thione is based on its ability to react with thiols. The compound undergoes a thiol-disulfide exchange reaction with thiols to form a highly fluorescent product. This reaction is reversible, and the fluorescence intensity can be used to monitor the concentration of thiols in biological systems.
Biochemische Und Physiologische Effekte
1-(4-Nitrophenyl)pyridine-2-thione has been shown to have minimal toxicity and does not have any significant physiological effects. However, its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-Nitrophenyl)pyridine-2-thione in lab experiments is its high sensitivity and selectivity towards thiols. The compound has been used in various assays for the detection of thiols in biological samples. However, one of the limitations of using this compound is its relatively low water solubility, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(4-Nitrophenyl)pyridine-2-thione in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as amino acids and peptides. Another potential direction is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, the compound can be used in the development of new metal complexes for various applications such as catalysis and sensing.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)pyridine-2-thione is a useful compound that has been widely used in scientific research. Its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases. There are several potential future directions for the use of this compound in scientific research, and further studies are needed to explore these possibilities.
Synthesemethoden
The synthesis of 1-(4-Nitrophenyl)pyridine-2-thione can be achieved through various methods. One of the most common methods is the reaction of 1-(4-Nitrophenyl)pyridine-2-thionel isothiocyanate with pyridine-2-thiol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature, and the product is obtained through simple filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)pyridine-2-thione has been widely used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a substrate for the detection of enzymes such as thioredoxin reductase and glutathione reductase. Additionally, 1-(4-Nitrophenyl)pyridine-2-thione has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
Eigenschaften
CAS-Nummer |
103983-87-5 |
|---|---|
Produktname |
1-(4-Nitrophenyl)pyridine-2-thione |
Molekularformel |
C11H8N2O2S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)pyridine-2-thione |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H |
InChI-Schlüssel |
JQWSROIPRDABNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
2(1H)-Pyridinethione, 1-(4-nitrophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



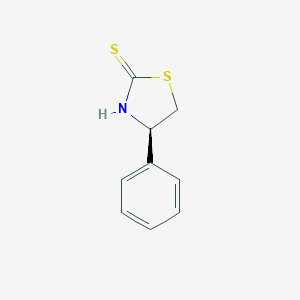
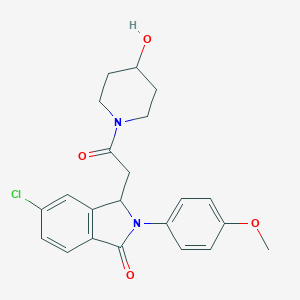
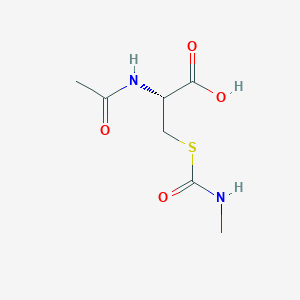
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
